XIAP BIR2/BIR2-3 inhibitor-2
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Overview
Description
XIAP BIR2/BIR2-3 inhibitor-2 is a dual inhibitor targeting the BIR2 and BIR2-3 domains of the X-linked inhibitor of apoptosis protein (XIAP). This compound is known for its potent inhibitory effects on caspase activity, which plays a crucial role in the regulation of apoptosis. This compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells by inhibiting XIAP’s anti-apoptotic functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of XIAP BIR2/BIR2-3 inhibitor-2 involves the preparation of peptides and small-molecule inhibitors. Peptides are typically dissolved in dimethyl sulfoxide (DMSO) to concentrations of 20–50 millimolar and then diluted to 2 millimolar in 1.8 molar ammonium sulfate, 0.125 molar bis-tris propane at pH 7.0 . The preparation of small-molecule inhibitors involves the identification of transient binding pockets on XIAP-BIR2 through molecular dynamics simulations and docking known inhibitors into these pockets .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: XIAP BIR2/BIR2-3 inhibitor-2 primarily undergoes binding interactions with the BIR2 and BIR2-3 domains of XIAP. These interactions inhibit the anti-apoptotic functions of XIAP by preventing its binding to caspases .
Common Reagents and Conditions: Common reagents used in the synthesis and study of this compound include DMSO, ammonium sulfate, bis-tris propane, and various peptides and small-molecule inhibitors .
Major Products Formed: The major products formed from the reactions involving this compound are the inhibited XIAP-caspase complexes, which lead to the induction of apoptosis in cancer cells .
Scientific Research Applications
XIAP BIR2/BIR2-3 inhibitor-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the mechanisms of apoptosis and to develop potential therapeutic agents for cancer treatment . It is also used in the study of inflammatory signaling, mitogenic kinase signaling, cell proliferation, and cell invasion and metastasis .
Mechanism of Action
The mechanism of action of XIAP BIR2/BIR2-3 inhibitor-2 involves its binding to the BIR2 and BIR2-3 domains of XIAP, preventing XIAP from inhibiting caspases. This inhibition leads to the activation of caspases, which are essential for the execution of apoptosis . The molecular targets of this compound include caspase-3, caspase-7, and caspase-9 .
Comparison with Similar Compounds
- XIAP BIR2/BIR2-3 inhibitor-1
- Small-molecule XIAP inhibitors
- Smac mimetics
Comparison: XIAP BIR2/BIR2-3 inhibitor-2 is unique in its dual inhibition of both the BIR2 and BIR2-3 domains of XIAP, whereas other inhibitors may target only one domain or have different binding affinities . This dual inhibition makes this compound particularly effective in inducing apoptosis in cancer cells .
Properties
Molecular Formula |
C80H96N20O12 |
---|---|
Molecular Weight |
1529.7 g/mol |
IUPAC Name |
(8R,12S,15S,18S,30R,34S,37S,40S)-11,33-bis[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-15,37-bis(naphthalen-2-ylmethyl)-13,16,35,38-tetraoxo-40-(1H-tetrazol-5-yl)-2,24-dioxa-5,6,7,11,14,17,27,28,29,33,36,39-dodecazaheptacyclo[40.2.2.220,23.14,7.126,29.08,12.030,34]pentaconta-1(45),4(50),5,20,22,26(47),27,42(46),43,48-decaene-18-carboxylic acid |
InChI |
InChI=1S/C80H96N20O12/c1-45(81-9)70(101)87-67(79(3,4)5)76(107)97-33-31-63-65(97)74(105)84-60(39-49-19-25-51-15-11-13-17-53(51)35-49)72(103)83-59(69-91-93-94-92-69)37-47-21-27-57(28-22-47)111-43-55-41-100(96-89-55)64-32-34-98(77(108)68(80(6,7)8)88-71(102)46(2)82-10)66(64)75(106)85-61(40-50-20-26-52-16-12-14-18-54(52)36-50)73(104)86-62(78(109)110)38-48-23-29-58(30-24-48)112-44-56-42-99(63)95-90-56/h11-30,35-36,41-42,45-46,59-68,81-82H,31-34,37-40,43-44H2,1-10H3,(H,83,103)(H,84,105)(H,85,106)(H,86,104)(H,87,101)(H,88,102)(H,109,110)(H,91,92,93,94)/t45-,46-,59-,60-,61-,62-,63+,64+,65-,66-,67+,68+/m0/s1 |
InChI Key |
CNGSREOQTGGBIC-YZMHPAFASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C(=O)N1CC[C@@H]2[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CC3=CC=C(C=C3)OCC4=CN([C@@H]5CCN([C@@H]5C(=O)N[C@H](C(=O)N[C@@H](CC6=CC=C(C=C6)OCC7=CN2N=N7)C8=NN=NN8)CC9=CC1=CC=CC=C1C=C9)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C)NC)N=N4)C(=O)O)CC1=CC2=CC=CC=C2C=C1)C(C)(C)C)NC |
Canonical SMILES |
CC(C(=O)NC(C(=O)N1CCC2C1C(=O)NC(C(=O)NC(CC3=CC=C(C=C3)OCC4=CN(C5CCN(C5C(=O)NC(C(=O)NC(CC6=CC=C(C=C6)OCC7=CN2N=N7)C8=NN=NN8)CC9=CC1=CC=CC=C1C=C9)C(=O)C(C(C)(C)C)NC(=O)C(C)NC)N=N4)C(=O)O)CC1=CC2=CC=CC=C2C=C1)C(C)(C)C)NC |
Origin of Product |
United States |
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